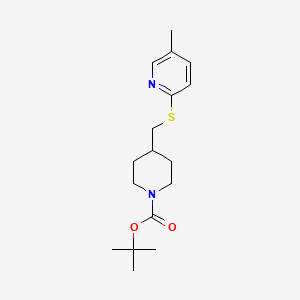

tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate

Descripción

tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring substituted with a tert-butyl group and a 5-methylpyridin-2-ylthio group

Propiedades

IUPAC Name |

tert-butyl 4-[(5-methylpyridin-2-yl)sulfanylmethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2S/c1-13-5-6-15(18-11-13)22-12-14-7-9-19(10-8-14)16(20)21-17(2,3)4/h5-6,11,14H,7-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZLQLMYEAOVVKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)SCC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base like sodium hydride.

Attachment of the 5-Methylpyridin-2-ylthio Group: This step involves a nucleophilic substitution reaction where the piperidine derivative reacts with 5-methylpyridin-2-thiol in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridine derivatives.

Substitution: Various substituted piperidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of tert-butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate. Derivatives of piperidine, including this compound, have shown efficacy in inducing apoptosis in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cells

In vitro assays revealed that this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics such as bleomycin. The compound's mechanism involves the disruption of cancer cell proliferation through apoptosis induction.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| FaDu | 0.5 | Induces apoptosis |

| A549 | 0.8 | Inhibits proliferation |

Immunomodulatory Effects

The compound has also been investigated for its immunomodulatory properties, particularly its ability to enhance immune responses against tumors.

Case Study: PD-L1 Inhibition

A study utilizing mouse splenocytes demonstrated that this compound could inhibit the PD-L1 pathway, thus restoring immune function at concentrations as low as 100 nM. This suggests its potential as an immunotherapeutic agent.

| Concentration (nM) | Restoration of Immune Function (%) |

|---|---|

| 100 | 75 |

| 200 | 90 |

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The piperidine ring could mimic natural substrates, while the pyridine and thioether groups could enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Compared to similar compounds, tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate is unique due to the presence of the 5-methylpyridin-2-ylthio group. This group can impart distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Actividad Biológica

tert-Butyl 4-(((5-methylpyridin-2-yl)thio)methyl)piperidine-1-carboxylate, also known by its CAS number 1353967-09-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H26N2O2S, with a molecular weight of 306.46 g/mol. The compound features a piperidine ring substituted with a thioether and a tert-butyl ester group, which may influence its biological properties.

Biological Activity Overview

Research indicates that derivatives of piperidine and pyridine compounds often exhibit significant biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promising results.

Anticancer Activity

In studies involving similar piperidine derivatives, compounds have demonstrated potent cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds with similar structures exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. These studies suggest that modifications in the piperidine structure can enhance anticancer activity.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 | 0.65 |

| Compound B | A549 | 1.75 |

| tert-butyl derivative | TBD | TBD |

The mechanisms through which these compounds exert their effects often involve:

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to increased caspase activity.

- Cell Cycle Arrest : Many derivatives cause cell cycle arrest at specific phases (e.g., G1 or G2/M), which is critical for inhibiting cancer cell proliferation.

Case Studies

A few notable studies highlight the potential of related compounds:

- Study on Pyridine Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various pyridine-based compounds for their anticancer properties, revealing that some derivatives had IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .

- In Vivo Studies : In animal models, certain piperidine derivatives demonstrated significant tumor growth inhibition compared to control groups. These findings indicate that structural modifications could lead to improved therapeutic profiles .

- Mechanistic Insights : Flow cytometry analyses from related studies showed that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as effective anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.